molecular formula C26H19BrN4O2 B4728207 6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4728207
M. Wt: 499.4 g/mol
InChI Key: ZKEZGTLNICWCRF-UHFFFAOYSA-N
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Description

6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a bromobenzyl ether, and a phenyl group, among other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrano[2,3-c]pyrazole Core: This step involves the reaction of a suitable pyrazole derivative with an aldehyde and a malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction yields the dihydropyrano[2,3-c]pyrazole core structure.

    Introduction of the Bromobenzyl Ether Group: The next step involves the etherification of the phenolic hydroxyl group with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Amino Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or an aldehyde.

    Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the cyano group can yield amines or aldehydes.

Scientific Research Applications

6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PROPYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(2-CHLOROPHENYL)-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to the presence of the bromobenzyl ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

6-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4O2/c27-18-12-10-16(11-13-18)15-32-21-9-5-4-8-19(21)22-20(14-28)25(29)33-26-23(22)24(30-31-26)17-6-2-1-3-7-17/h1-13,22H,15,29H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZGTLNICWCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-4-{2-[(4-BROMOBENZYL)OXY]PHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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